((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride

Catalog No.
S529468
CAS No.
1652591-81-5
M.F
C27H32ClN5O3
M. Wt
510.035
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cy...

CAS Number

1652591-81-5

Product Name

((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride

IUPAC Name

[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride

Molecular Formula

C27H32ClN5O3

Molecular Weight

510.035

InChI

InChI=1S/C27H31N5O3.ClH/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16;/h3-6,11-13,16,19,23,33H,7-10,14-15,28H2,1-2H3;1H/t19-,23+;/m0./s1

InChI Key

MULKOGJHUZTANI-ADMBKAPUSA-N

SMILES

CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl

Synonyms

[(3S,4R)-3-amino-4-hydroxy-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl]-methanone

Description

GSK484 is a reversible inhibitor of PAD4 (IC50 = 50 nM) that binds to the low-calcium form of the enzyme. It is selective for PAD4 over PAD1-3. GSK484 blocks the citrullination of PAD4 target proteins in human neutrophils and inhibits the formation of neutrophil extracellular traps in both mouse and human neutrophils. It exhibits favorable pharmacokinetic profiles in mouse and rat. See the Structural Genomics Consortium (SGC) website for more information.
Protein arginine deiminase 4 (PAD4) mediates the transformation of protein arginine into citrulline. Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases. GSK484 is a reversible inhibitor of PAD4 (IC50 = 50 nM) that binds to the low-calcium form of the enzyme. It is selective for PAD4 over PAD1-3. GSK484 blocks the citrullination of PAD4 target proteins in human neutrophils and inhibits the formation of neutrophil extracellular traps in both mouse and human neutrophils. It exhibits favorable pharmacokinetic profiles in mouse and rat. See the Structural Genomics Consortium (SGC) website for more information.

Chemical Structure

GSK484 is a heterocyclic molecule containing several important functional groups. These groups are believed to contribute to its interactions with biological targets.

  • A central scaffold of benzimidazole linked to an indole group
  • A cyclopropylmethyl group attached to the indole ring
  • A methoxy group on the benzimidazole ring
  • A piperidinyl group
  • A methanone group (ketone)
  • A hydrochloride salt form

In Vitro Studies

GSK484 has been studied in cell-based assays to assess its effects on various biological processes. These studies provide initial data for potential drug discovery efforts.

  • Studies suggest GSK484 may interact with certain enzymes or receptors [].
  • More details on the specific targets and mechanisms of action are not publicly available due to the potential commercial sensitivity of such information.

In Vivo Studies

There is limited information publicly available on in vivo studies with GSK484.

  • In vivo studies are typically conducted in animals to assess the safety and efficacy of a compound after promising results from cell-based studies.
  • Due to the focus on pre-clinical research, detailed information on these studies might not be publicly available.

Wikipedia

GSK484

Dates

Modify: 2023-08-15
1.Jones, J.E.,Causey, C.P.,Knuckley, B., et al. Protein arginine deiminase 4 (PAD4): Current understanding and future therapeutic potential. Curr. Opin. Drug Discov. Devel. 12(5), 616-627 (2009).

Explore Compound Types